RJR-2403 oxalate
Overview
Description
RJR-2403 oxalate, also known as Rivanicline oxalate, is a neuronal nicotinic receptor agonist . It shows high selectivity for the α4β2 subtype . The Ki values are 26 nM for α4β2 and 36000 nM for α7 receptors .
Molecular Structure Analysis
The molecular weight of RJR-2403 oxalate is 252.27 . The chemical formula is C10H14N2.C2H2O4 . The chemical name is (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine oxalate .
Physical And Chemical Properties Analysis
RJR-2403 oxalate is soluble to 100 mM in water . It should be stored in a desiccated state at +4°C .
Scientific Research Applications
CNS Selectivity and Neurological Applications
- RJR-2403 oxalate has been studied for its CNS-selective properties. It shows promise as a nicotinic agonist with potential applications in cognitive enhancement and the treatment of neurological diseases where cholinergic neurotransmission is compromised (Lippiello et al., 1996).
- Its in vitro characteristics suggest higher potency at CNS nicotinic acetylcholine receptors (nAChRs) compared to muscle, ganglionic, or enteric nAChRs, differentiating it from nicotine (Bencherif et al., 1996).
Neurochemistry and Pharmacology
- RJR-2403 oxalate has been linked to the release of neurotransmitters like acetylcholine, norepinephrine, dopamine, and serotonin, suggesting its potential influence on cortical neurotransmitter levels (Summers et al., 1996).
- It is considered a potent and relatively selective activator of human α4β2 nicotinic acetylcholine receptors, indicating its specificity in receptor subtype activation (Papke et al., 2000).
Diagnostic and Imaging Studies
- RJR-2403 oxalate has been used in radiosynthesis and PET studies, specifically in research related to Alzheimer's disease. This involves labeling with carbon-11 for imaging studies in a baboon model, highlighting its utility in neurodegenerative disease research (Studenov et al., 2001).
Miscellaneous Applications
- RJR-2403 oxalate's properties and interactions with various biological systems extend to fields like fungal biology, geomycology, and environmental biotechnology. Its role in metal and mineral transformations and potential applications in bioremediation and bioweathering is significant (Gadd et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIZFOAIQXMQHC-DPZBITMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632688 | |
Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RJR-2403 oxalate | |
CAS RN |
220662-95-3 | |
Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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